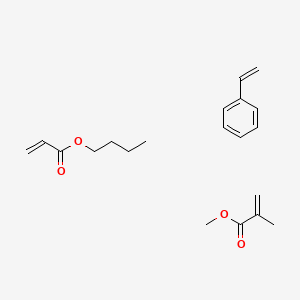

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

描述

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:

Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.

Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.

Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .

Industrial Production Methods

In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .

化学反应分析

Types of Reactions

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:

Polymerization: The primary reaction is the polymerization of the monomers to form the copolymer.

Crosslinking: The copolymer can undergo crosslinking reactions to enhance its mechanical properties and thermal stability.

Functionalization: The copolymer can be modified with functional groups to introduce specific properties, such as hydrophobicity or adhesion

Common Reagents and Conditions

Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)

Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants

Solvents: Water (for emulsion polymerization)

Temperature: Typically between 60-80°C

Major Products Formed

The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .

科学研究应用

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:

Chemistry: Used as a base material for developing new polymers with tailored properties.

Biology: Employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility.

Medicine: Utilized in the production of medical adhesives and coatings for medical devices.

Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent mechanical properties and chemical resistance

作用机制

The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:

Polymerization: The vinyl groups of the monomers undergo free radical polymerization to form the copolymer chain.

Crosslinking: The copolymer chains can crosslink through various chemical reactions, enhancing the material’s mechanical strength and thermal stability

相似化合物的比较

Similar Compounds

Poly(styrene-co-methyl methacrylate): A copolymer of styrene and methyl methacrylate with similar properties but lacks the flexibility provided by n-butyl acrylate.

Poly(butyl acrylate-co-methyl methacrylate): A copolymer of butyl acrylate and methyl methacrylate with enhanced flexibility but lower impact resistance compared to styrene methyl methacrylate n-butyl acrylate

Uniqueness

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

属性

CAS 编号 |

27136-15-8 |

|---|---|

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |

InChI 键 |

NZEWVJWONYBVFL-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |

物理描述 |

Liquid White odorless powder; [Arkema MSDS] |

相关CAS编号 |

109216-33-3 27136-15-8 108501-19-5 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)